Pre-vitamin D3 decanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

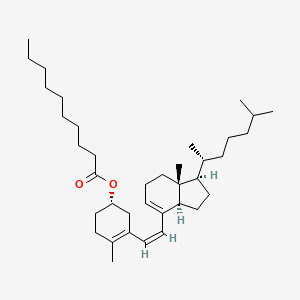

C37H62O2 |

|---|---|

Molekulargewicht |

538.9 g/mol |

IUPAC-Name |

[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate |

InChI |

InChI=1S/C37H62O2/c1-7-8-9-10-11-12-13-19-36(38)39-33-23-20-29(4)32(27-33)22-21-31-18-15-26-37(6)34(24-25-35(31)37)30(5)17-14-16-28(2)3/h18,21-22,28,30,33-35H,7-17,19-20,23-27H2,1-6H3/b22-21-/t30-,33+,34-,35+,37-/m1/s1 |

InChI-Schlüssel |

SHPULLBPHHLKCG-BUJACLEBSA-N |

Isomerische SMILES |

CCCCCCCCCC(=O)O[C@H]1CCC(=C(C1)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)C |

Kanonische SMILES |

CCCCCCCCCC(=O)OC1CCC(=C(C1)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Properties of Pre-vitamin D3 Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-vitamin D3 decanoate is a synthetic derivative of Pre-vitamin D3, an essential precursor in the endogenous synthesis of vitamin D3 (cholecalciferol). As an esterified form, this compound exhibits altered physicochemical properties compared to its parent compound, which can influence its stability, delivery, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for its characterization, and outlines its role in the metabolic pathway of vitamin D3.

Physicochemical Properties

This compound is a lipophilic molecule, a characteristic attributed to the long-chain decanoate ester group. While specific experimental data for some properties are not extensively available in the public domain, the following table summarizes its known and predicted physicochemical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl decanoate | |

| CAS Number | 927822-18-2 | [1][2] |

| Molecular Formula | C₃₇H₆₂O₂ | [3] |

| Molecular Weight | 538.89 g/mol | [3] |

| Appearance | Colorless Oil | |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. Predicted to be soluble in non-polar organic solvents. | |

| Melting Point | Not available. As an oil, it is expected to have a low melting point or exist as a liquid at room temperature. | |

| Stability | Expected to be sensitive to light, heat, and oxygen, similar to other vitamin D analogs. The ester linkage may be susceptible to hydrolysis under acidic or basic conditions. | [4] |

Metabolic Pathway of Vitamin D3

Pre-vitamin D3 is a crucial intermediate in the synthesis of the biologically active form of vitamin D3. The decanoate ester is a pro-drug form that is expected to be hydrolyzed in vivo to release Pre-vitamin D3, which then enters the metabolic cascade.

Caption: Metabolic pathway of Vitamin D3 synthesis.

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not widely published. However, standard methodologies used for the characterization of vitamin D analogs can be adapted.

Synthesis of this compound

The synthesis of this compound would likely involve the esterification of Pre-vitamin D3 with decanoic acid or a reactive derivative thereof. A plausible synthetic workflow is outlined below.

Caption: A generalized workflow for synthesis and characterization.

Methodology:

-

Reaction Setup: Pre-vitamin D3 is dissolved in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). A base (e.g., pyridine or triethylamine) is added to act as an acid scavenger.

-

Esterification: Decanoyl chloride or decanoic anhydride is added dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Workup: The reaction mixture is quenched with a mild aqueous acid (e.g., saturated ammonium chloride solution) and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of vitamin D compounds. A reverse-phase HPLC method can be developed for the quantification and purity assessment of this compound.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at the λmax of Pre-vitamin D3 (around 260-265 nm) |

| Injection Volume | 20 µL |

| Column Temperature | 25-30 °C |

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Stability Studies

The stability of this compound can be assessed under various stress conditions to understand its degradation profile.

Methodology:

-

Forced Degradation Studies: Expose solutions of this compound to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at elevated temperatures.

-

Oxidative Degradation: Treat with hydrogen peroxide.

-

Thermal Degradation: Store at elevated temperatures (e.g., 40-80 °C).

-

Photodegradation: Expose to UV and visible light.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (as described in 4.2) to quantify the remaining this compound and identify any degradation products.

Conclusion

This compound is a lipophilic derivative of a key vitamin D precursor. While specific experimental data on its physicochemical properties are limited, its behavior can be inferred from the extensive knowledge of vitamin D3 and its analogs. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and stability assessment of this compound, which is crucial for its potential application in research and drug development. Further studies are warranted to fully elucidate its physicochemical profile and to optimize its formulation and delivery.

References

An In-depth Technical Guide to the Synthesis and Characterization of Pre-vitamin D3 Decanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methodologies for pre-vitamin D3 decanoate. This document is intended to serve as a foundational resource for researchers engaged in the development of novel vitamin D analogs and prodrugs. This compound, an esterified form of the direct photochemical product of 7-dehydrocholesterol, presents an interesting target for research into sustained-release formulations and novel delivery mechanisms for vitamin D.

Introduction

Vitamin D3 is a crucial secosteroid hormone essential for calcium homeostasis, bone metabolism, and a variety of other physiological processes. Its synthesis in the skin is initiated by the UVB-induced conversion of 7-dehydrocholesterol (7-DHC) to pre-vitamin D3, which then undergoes a temperature-dependent isomerization to vitamin D3 (cholecalciferol)[1]. The esterification of vitamin D3 and its precursors is a promising strategy for developing prodrugs with modified pharmacokinetic profiles. This compound is a lipophilic derivative that may offer advantages in terms of stability and bioavailability. This guide outlines a feasible two-step synthesis and the analytical techniques required for its comprehensive characterization.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process: first, the esterification of 7-dehydrocholesterol with decanoyl chloride to form 7-dehydrocholesteryl decanoate, followed by the photochemical conversion of this ester to this compound using UVB irradiation.

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-Dehydrocholesteryl Decanoate

This procedure is based on standard esterification methods for sterols.

-

Materials:

-

7-Dehydrocholesterol (7-DHC)

-

Decanoyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (HPLC grade)

-

-

Procedure:

-

Dissolve 7-dehydrocholesterol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous pyridine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

-

Slowly add decanoyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 7-dehydrocholesteryl decanoate by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Collect the fractions containing the product, combine, and evaporate the solvent to yield pure 7-dehydrocholesteryl decanoate.

-

Step 2: Photochemical Conversion to this compound

This step involves the UVB irradiation of the synthesized ester.

-

Materials:

-

7-Dehydrocholesteryl decanoate

-

Anhydrous ethanol or hexane (spectroscopic grade)

-

UVB lamp with a peak emission between 295-300 nm

-

Quartz reaction vessel

-

-

Procedure:

-

Dissolve the purified 7-dehydrocholesteryl decanoate in anhydrous ethanol or hexane in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.

-

Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

-

Irradiate the solution with a UVB lamp while maintaining a constant temperature (e.g., 0-5 °C) to minimize the thermal isomerization of the this compound product to vitamin D3 decanoate.

-

Monitor the conversion of 7-dehydrocholesteryl decanoate to this compound using HPLC-UV by periodically taking aliquots from the reaction mixture.

-

Once the desired conversion is achieved (prolonged irradiation can lead to the formation of byproducts like lumisterol and tachysterol esters), stop the irradiation.

-

Evaporate the solvent under reduced pressure at a low temperature to obtain the crude this compound.

-

The product can be further purified by preparative HPLC if necessary.

-

Caption: Synthesis workflow for this compound.

Characterization of this compound

A suite of analytical techniques is required to confirm the identity, purity, and structure of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for assessing the purity of the final product and for monitoring the progress of the photochemical conversion.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 265 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection Volume: 10-20 µL.

-

Expected Outcome: this compound should elute as a single major peak. The retention time will be longer than that of pre-vitamin D3 due to the lipophilic decanoate chain. The method should be able to separate the product from the starting material (7-dehydrocholesteryl decanoate) and potential byproducts (tachysterol and lumisterol esters).

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 265 nm |

| Expected Elution | Single major peak |

Table 1: HPLC Parameters for Analysis of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to confirm the presence of the conjugated triene system characteristic of pre-vitamin D3.

Experimental Protocol:

-

Instrumentation: UV-Vis Spectrophotometer.

-

Solvent: Ethanol or hexane (spectroscopic grade).

-

Procedure: Prepare a dilute solution of the sample in the chosen solvent. Scan the absorbance from 220 to 350 nm.

-

Expected Outcome: The spectrum should show a characteristic absorbance maximum (λmax) at approximately 264 nm, which is indicative of the pre-vitamin D3 chromophore[2].

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the synthesized ester.

Experimental Protocol:

-

Instrumentation: LC-MS/MS system, preferably with a soft ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization Mode: Positive ion mode.

-

Data Acquisition: Full scan mode to determine the molecular ion, and product ion scan (MS/MS) to analyze fragmentation.

-

Expected Outcome: The full scan spectrum should show a protonated molecular ion [M+H]⁺ corresponding to the molecular weight of this compound (C37H62O2, MW: 538.9 g/mol ). The MS/MS spectrum is expected to show a characteristic neutral loss of decanoic acid (172.26 g/mol ) and a prominent fragment ion corresponding to the pre-vitamin D3 backbone. A fragment ion around m/z 367, corresponding to the dehydrated pre-vitamin D3 core, is also anticipated.

| Technique | Expected Ion (m/z) | Interpretation |

| ESI-MS (Full Scan) | 539.9 | [M+H]⁺ |

| 561.9 | [M+Na]⁺ | |

| ESI-MS/MS | 367.3 | [M+H - C10H20O2 - H2O]⁺ (Pre-vitamin D3 core) |

Table 2: Expected Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound.

Experimental Protocol:

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl3).

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of CDCl3.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

-

Expected Outcome:

-

¹H NMR: The spectrum will show characteristic signals for the pre-vitamin D3 core, including olefinic protons and methyl groups. Additionally, signals corresponding to the decanoate fatty acid chain will be present, including a triplet at ~2.3 ppm for the α-methylene protons, a multiplet at ~1.6 ppm for the β-methylene protons, a broad singlet for the other methylene groups around 1.2-1.4 ppm, and a triplet at ~0.9 ppm for the terminal methyl group.

-

¹³C NMR: The spectrum will display the corresponding carbon signals for both the pre-vitamin D3 moiety and the decanoate chain, including a carbonyl signal around 173 ppm.

-

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pre-vitamin D3 Core | ||

| Olefinic Protons | 5.0 - 6.5 | 110 - 145 |

| C18-H3 | ~0.55 | ~12.0 |

| C21-H3, C26-H3, C27-H3 | 0.8 - 1.0 | 18 - 24 |

| Decanoate Moiety | ||

| Carbonyl (C=O) | - | ~173 |

| α-CH2 | ~2.3 (t) | ~34 |

| β-CH2 | ~1.6 (m) | ~25 |

| -(CH2)n- | 1.2 - 1.4 (m) | 29 - 32 |

| Terminal CH3 | ~0.9 (t) | ~14 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl3.

Caption: Analytical workflow for the characterization of this compound.

Hypothesized Signaling Pathway and Mechanism of Action

This compound is hypothesized to function as a prodrug of vitamin D3. As a lipophilic ester, it may be readily absorbed and stored in adipose tissue. In the bloodstream or target tissues, it is likely to be hydrolyzed by non-specific esterases to release pre-vitamin D3. This liberated pre-vitamin D3 would then undergo thermal isomerization to the more stable vitamin D3. Subsequently, vitamin D3 enters the well-established metabolic pathway:

-

Hepatic Hydroxylation: Vitamin D3 is transported to the liver, where it is hydroxylated by 25-hydroxylase (CYP2R1) to form 25-hydroxyvitamin D3 (calcifediol), the major circulating form of vitamin D.

-

Renal Hydroxylation: Calcifediol is transported to the kidneys and further hydroxylated by 1α-hydroxylase (CYP27B1) to produce the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol).

-

VDR-Mediated Gene Regulation: Calcitriol binds to the Vitamin D Receptor (VDR) in the nucleus of target cells. The calcitriol-VDR complex then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in calcium and phosphate metabolism, immune function, and cell proliferation and differentiation[3][4][5].

Caption: Hypothesized signaling pathway for this compound as a prodrug.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is chemically sound and relies on well-established reactions. The outlined analytical methodologies offer a robust approach to verify the structure and purity of the final compound. Further research into the pharmacokinetics and pharmacodynamics of this compound is warranted to fully elucidate its potential as a therapeutic agent. This document serves as a valuable resource for scientists and researchers in the field of drug development, providing the necessary protocols and theoretical background to advance the study of novel vitamin D analogs.

References

Unraveling the In Vitro Action of Pre-Vitamin D3 Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pre-vitamin D3 decanoate is a synthetic derivative of pre-vitamin D3, designed potentially to enhance stability or modulate delivery. While direct in vitro studies on this compound are not extensively documented in publicly available literature, its mechanism of action can be inferred from the well-established biochemistry of pre-vitamin D3 and the common metabolic fate of ester prodrugs. This technical guide outlines the proposed in vitro mechanism of action, beginning with the enzymatic cleavage of the decanoate group, followed by the subsequent isomerization, metabolic activation, and signaling cascade of the parent molecule, vitamin D3. This document provides a comprehensive overview of the experimental protocols to study these processes, quantitative data from related compounds, and visual representations of the key pathways.

Proposed In Vitro Mechanism of Action: A Two-Stage Process

The in vitro mechanism of this compound is hypothesized to occur in two primary stages:

Stage 1: Prodrug Activation via Ester Hydrolysis. this compound is likely designed as a prodrug. The initial and rate-limiting step in its in vitro activity is the hydrolysis of the decanoate ester bond. This reaction is catalyzed by ubiquitous intracellular and extracellular esterases, such as carboxylesterases, which are present in various cell types and culture media supplements.[1][2] This enzymatic cleavage releases pre-vitamin D3 and decanoic acid.

Stage 2: Bioactivation and Genomic Signaling. Following its release, pre-vitamin D3 undergoes a series of transformations to become biologically active, mirroring the natural vitamin D pathway.

-

Thermal Isomerization: Pre-vitamin D3 undergoes a temperature-dependent isomerization to form vitamin D3 (cholecalciferol). This is a non-enzymatic rearrangement.[3][4]

-

Hydroxylation: Vitamin D3 is sequentially hydroxylated by mitochondrial and endoplasmic reticulum-associated cytochrome P450 enzymes. The first hydroxylation occurs primarily at the 25-position to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form. A second hydroxylation at the 1α-position produces the most biologically active metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol).[5]

-

Vitamin D Receptor (VDR) Binding and Gene Regulation: Calcitriol binds to the nuclear Vitamin D Receptor (VDR).[6] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a wide array of cellular processes, including calcium homeostasis, cell proliferation, differentiation, and apoptosis.[6]

Quantitative Data Summary

Table 1: Relative Binding Affinity of Vitamin D Analogs for the Vitamin D Receptor (VDR)

| Compound | Relative VDR Binding Affinity (%) | Reference |

| 1α,25-dihydroxyvitamin D3 (Calcitriol) | 100 | [7] |

| 14-epi-1α,25(OH)2previtamin D3 | <1 | [8] |

| 2α-methyl-14-epi-1α,25(OH)2previtamin D3 | ~17 | [8] |

| 25-hydroxytachysterol3 | Low | [9] |

| 25-hydroxy-5,6-trans-vitamin D3 | Low | [9] |

| 5,6-trans-vitamin D3 | Very Low | [9] |

| Tachysterol | Negligible | [9] |

| Lumisterol | Negligible | [9] |

Table 2: Kinetic Parameters for the Thermal Isomerization of Pre-vitamin D3 to Vitamin D3

| Medium | Temperature (°C) | Half-life (t½) (hours) | Equilibrium Constant (K) | Reference |

| Human Skin (in vivo) | 37 | 2.5 | 11.44 | [3][4] |

| Hexane | 37 | 30 | 6.15 | [3][4] |

Experimental Protocols

To investigate the in vitro mechanism of action of this compound, a series of experiments can be designed to address each stage of its proposed pathway.

Protocol for Assessing In Vitro Hydrolysis of this compound

Objective: To determine if and at what rate this compound is hydrolyzed to pre-vitamin D3 in a cellular environment.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., human keratinocytes, osteoblasts, or a cancer cell line known to express esterases) in appropriate media.

-

Treatment: Treat the cells with a known concentration of this compound. Include control groups with vehicle only and pre-vitamin D3.

-

Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect both the cell lysate and the culture medium.

-

Extraction: Perform a liquid-liquid extraction on the collected samples to separate the lipophilic vitamin D metabolites.

-

Quantification by LC-MS/MS: Analyze the extracts using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of this compound and pre-vitamin D3.

-

Data Analysis: Plot the concentrations of the parent compound and the metabolite over time to determine the rate of hydrolysis.

Protocol for Vitamin D Receptor (VDR) Binding Assay

Objective: To evaluate the binding affinity of pre-vitamin D3, vitamin D3, and their hydroxylated metabolites for the VDR.

Methodology:

-

Reagents: Use a commercially available VDR competitor assay kit or prepare the necessary components: recombinant human VDR, a fluorescently labeled vitamin D analog (ligand), and a fluorescence polarization reader.

-

Assay Preparation: Prepare a series of dilutions of the test compounds (this compound, pre-vitamin D3, vitamin D3, 25(OH)D3, and 1α,25(OH)2D3) and a standard (unlabeled 1α,25(OH)2D3).

-

Incubation: In a microplate, incubate the recombinant VDR with the fluorescent ligand and varying concentrations of the test compounds or the standard.

-

Measurement: Measure the fluorescence polarization in each well. The binding of the test compound to the VDR will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration. Calculate the IC50 (the concentration of the compound that displaces 50% of the fluorescent ligand) for each compound. The lower the IC50, the higher the binding affinity.[7]

Protocol for Cell-Based Reporter Gene Assay

Objective: To measure the transcriptional activity of the VDR in response to treatment with this compound and its metabolites.

Methodology:

-

Cell Line: Use a cell line that has been stably transfected with a reporter construct containing a VDRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Cell Culture and Treatment: Plate the reporter cells and treat them with various concentrations of this compound, pre-vitamin D3, and 1α,25(OH)2D3 (as a positive control).

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and protein expression.

-

Lysis and Reporter Assay: Lyse the cells and perform the appropriate reporter assay (e.g., measure luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter gene activity to a control for cell viability (e.g., total protein concentration). Plot the normalized reporter activity against the compound concentration to determine the dose-response relationship and the EC50 (the concentration that elicits a half-maximal response).

Visualizations: Pathways and Workflows

Caption: Proposed in vitro mechanism of this compound.

Caption: Experimental workflow for in vitro characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic and thermodynamic studies of the conversion of previtamin D3 to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. The difference between 14-epi-previtamin D3 and 14-epi-19-norprevitamin D3: their synthesis and binding affinity for human VDR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Pre-vitamin D3 Decanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pre-vitamin D3 decanoate is a synthetic derivative of pre-vitamin D3, engineered with a decanoate ester at the C-3 hydroxyl group. While direct research on the biological activity of this specific compound is limited, its chemical structure strongly suggests its function as a prodrug for vitamin D3. This technical guide synthesizes the available information on pre-vitamin D3 and its analogs to project the metabolic fate and biological activity of this compound. It is hypothesized that upon administration, the decanoate ester is cleaved by endogenous esterases, releasing pre-vitamin D3. This is followed by thermal isomerization to vitamin D3, which then enters the established metabolic pathway to its biologically active form, calcitriol. This guide provides a comprehensive overview of the anticipated pharmacokinetics, experimental protocols for its evaluation, and the signaling pathways it is expected to influence.

Introduction: The Rationale for this compound

Vitamin D is a crucial secosteroid hormone essential for calcium homeostasis, bone metabolism, and a variety of other physiological processes. The administration of vitamin D often faces challenges related to its stability and bioavailability. Prodrug strategies, such as the esterification of vitamin D and its precursors, offer a potential solution to these challenges. The addition of a long-chain fatty acid like decanoate can enhance the lipophilicity of the parent molecule, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound (CAS No. 927822-18-2) is an ester of pre-vitamin D3. It is proposed to act as a stable, slow-release prodrug of vitamin D3. The underlying hypothesis is that the decanoate ester protects the molecule and facilitates its absorption and distribution, after which it is hydrolyzed to release pre-vitamin D3. This pre-vitamin D3 then undergoes a thermally induced isomerization to the more stable vitamin D3, which is subsequently metabolized to the active hormone, 1α,25-dihydroxyvitamin D3 (calcitriol).

Proposed Metabolic Pathway and Mechanism of Action

The biological activity of this compound is contingent on its conversion to active vitamin D metabolites. The proposed metabolic pathway involves several key steps:

-

Hydrolysis: Following administration, this compound is expected to undergo hydrolysis by non-specific esterases present in plasma and tissues, cleaving the decanoate group to yield pre-vitamin D3.

-

Thermal Isomerization: Pre-vitamin D3 is in a thermal equilibrium with vitamin D3. In the physiological environment of the human body (approximately 37°C), this equilibrium shifts to favor the formation of the more thermodynamically stable vitamin D3.

-

Hydroxylation in the Liver: Vitamin D3 is transported to the liver, where it is hydroxylated by the enzyme 25-hydroxylase (CYP2R1) to form 25-hydroxyvitamin D3 (calcifediol), the major circulating form of vitamin D.

-

Hydroxylation in the Kidneys: Calcifediol is then transported to the kidneys, where it undergoes a second hydroxylation by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone 1α,25-dihydroxyvitamin D3 (calcitriol).

-

VDR Binding and Gene Regulation: Calcitriol binds to the vitamin D receptor (VDR) in target cells. This VDR-ligand complex then heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on the DNA, modulating the transcription of target genes.

Signaling Pathway of Vitamin D

Quantitative Data on the Biological Activity of Pre-vitamin D3 Analogs

Direct quantitative data for this compound is not currently available in peer-reviewed literature. However, studies on pre-vitamin D3 and its hydroxylated analogs consistently demonstrate significantly lower biological activity compared to their corresponding vitamin D3 isomers. This supports the hypothesis that pre-vitamin D3 itself is not the active form and must first isomerize to vitamin D3.

| Compound | Assay | Result | Reference |

| 1α,25-(OH)2-19-nor-previtamin D3 | VDR Binding Affinity | 1% of 1α,25-(OH)2D3 | [1] |

| 1α,25-(OH)2-19-nor-previtamin D3 | DBP Binding Affinity | 6% of 1α,25-(OH)2D3 | [1] |

| 19-nor-previtamin D3 | In vitro HL-60 cell differentiation | 2% of 1α,25-(OH)2D3 | [1] |

| 19-nor-previtamin D3 | In vivo calcemic effects in chicks | No activity | [1] |

Experimental Protocols for the Evaluation of this compound

To fully characterize the biological activity of this compound, a series of in vitro and in vivo experiments would be required.

In Vitro Assays

-

Esterase Stability Assay:

-

Objective: To determine the rate of hydrolysis of this compound to pre-vitamin D3 in the presence of plasma or liver microsomes.

-

Methodology:

-

Incubate this compound with human plasma or liver microsomes at 37°C.

-

Collect aliquots at various time points.

-

Quench the reaction and extract the analytes.

-

Quantify the concentrations of this compound and pre-vitamin D3 using LC-MS/MS.

-

Calculate the half-life of the ester.

-

-

-

Thermal Isomerization Kinetics:

-

Objective: To measure the rate of conversion of pre-vitamin D3 to vitamin D3 at physiological temperature.

-

Methodology:

-

Dissolve pre-vitamin D3 in a suitable solvent (e.g., ethanol).

-

Incubate the solution at 37°C.

-

Monitor the concentrations of pre-vitamin D3 and vitamin D3 over time using HPLC with UV detection.

-

Determine the rate constant and half-life of the isomerization.

-

-

-

VDR Binding Assay:

-

Objective: To assess the binding affinity of this compound and its metabolites for the vitamin D receptor.

-

Methodology:

-

Use a competitive binding assay with a radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃).

-

Incubate recombinant VDR with the radioligand and increasing concentrations of the test compounds (this compound, pre-vitamin D3, vitamin D3).

-

Measure the displacement of the radioligand to determine the IC₅₀ and calculate the binding affinity (Ki).

-

-

In Vivo Studies

-

Pharmacokinetic Study in a Rodent Model:

-

Objective: To determine the ADME profile of this compound.

-

Methodology:

-

Administer a single dose of this compound to rats or mice (e.g., via oral gavage or subcutaneous injection).

-

Collect blood samples at multiple time points.

-

Extract and quantify the plasma concentrations of this compound, pre-vitamin D3, vitamin D3, 25(OH)D3, and 1,25(OH)2D3 using LC-MS/MS.

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

-

-

-

Efficacy Study in a Vitamin D-Deficient Animal Model:

-

Objective: To evaluate the ability of this compound to replete vitamin D status and elicit a biological response.

-

Methodology:

-

Induce vitamin D deficiency in rats by feeding them a vitamin D-deficient diet.

-

Treat groups of animals with vehicle, vitamin D3, or this compound for a specified period.

-

Monitor serum levels of calcium, phosphate, and vitamin D metabolites.

-

Assess bone mineral density using techniques like DXA or micro-CT.

-

-

Experimental Workflow

Conclusion

This compound is a promising prodrug candidate for vitamin D3 therapy. Based on its structure and the known biology of pre-vitamin D3, it is anticipated to provide a stable and sustained release of vitamin D3 in vivo. While direct experimental data on its biological activity is currently lacking, the established knowledge of vitamin D metabolism allows for a clear hypothesis of its mechanism of action. The experimental protocols outlined in this guide provide a roadmap for the comprehensive evaluation of this compound. Further research is warranted to confirm its prodrug characteristics and to quantify its pharmacokinetic and pharmacodynamic profiles, which will be essential for its potential development as a therapeutic agent for the treatment and prevention of vitamin D deficiency and associated disorders.

References

The Journey from a Prodrug to a Hormone: An In-depth Technical Guide to the In Vivo Conversion of Pre-vitamin D3 Decanoate to Calcitriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo conversion of pre-vitamin D3 decanoate, a prodrug of vitamin D3, into its biologically active form, calcitriol (1α,25-dihydroxyvitamin D3). This document details the metabolic pathways, proposes experimental protocols for studying this conversion, and presents relevant quantitative data to inform research and development in the field of vitamin D therapeutics.

Introduction

Vitamin D plays a crucial role in calcium homeostasis, bone metabolism, and various other physiological processes. Its active form, calcitriol, is a potent steroid hormone that modulates gene expression through the vitamin D receptor (VDR).[1] The administration of vitamin D precursors or prodrugs is a common strategy to address vitamin D deficiency and related health issues. This compound, an ester of pre-vitamin D3, is designed to enhance stability and provide a sustained release of the parent compound. Understanding its in vivo conversion to calcitriol is paramount for its development as a therapeutic agent.

This guide will first elucidate the metabolic journey of this compound, from its initial hydrolysis to the final hydroxylation steps leading to calcitriol. Subsequently, it will provide detailed experimental methodologies for researchers to investigate this process in vivo. Finally, quantitative data from relevant studies are summarized to provide a comparative perspective on the efficiency of vitamin D metabolism.

The Metabolic Pathway: From Ester to Active Hormone

The conversion of this compound to calcitriol is a multi-step process that begins with the cleavage of the decanoate ester and isomerization of pre-vitamin D3, followed by two critical hydroxylation reactions in the liver and kidneys.

Hydrolysis of the Decanoate Ester

The first crucial step in the bioactivation of this compound is the hydrolysis of the decanoate ester bond to release pre-vitamin D3. While direct in vivo data for this compound is limited, studies on other vitamin D esters suggest that this hydrolysis is a prerequisite for systemic absorption and subsequent metabolism.[2] This enzymatic cleavage is likely carried out by non-specific esterases present in the skin, the gastrointestinal tract, and the liver.[3] It is hypothesized that cholesterol-esterifying enzymes may also be involved in this process. The hydrolysis releases pre-vitamin D3, which is then available for the next stage of activation.

Isomerization of Pre-vitamin D3 to Vitamin D3

Pre-vitamin D3 is a thermally labile intermediate that spontaneously isomerizes to the more stable vitamin D3 (cholecalciferol). This non-enzymatic conversion is a temperature-dependent process.

Hepatic 25-Hydroxylation

Once formed, vitamin D3 is transported to the liver, where it undergoes its first hydroxylation at the 25-position to form 25-hydroxyvitamin D3 (calcifediol). This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2R1, located in the endoplasmic reticulum.[4] Calcifediol is the major circulating form of vitamin D and is often used as a biomarker for vitamin D status.

Renal 1α-Hydroxylation

The final and tightly regulated step in the activation pathway occurs in the kidneys. Calcifediol is transported to the proximal tubules of the kidneys, where it is hydroxylated at the 1α-position by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone, calcitriol (1α,25-dihydroxyvitamin D3).[5] The activity of CYP27B1 is stimulated by parathyroid hormone (PTH) and low serum phosphate levels, and it is inhibited by high serum calcium and fibroblast growth factor 23 (FGF23).

The overall metabolic pathway is depicted in the following diagram:

Signaling Pathway of Calcitriol Action

Calcitriol exerts its biological effects by binding to the nuclear vitamin D receptor (VDR). The calcitriol-VDR complex then heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[6][7] This genomic mechanism is responsible for the majority of calcitriol's effects on calcium and bone metabolism.

Experimental Protocols

To investigate the in vivo conversion of this compound to calcitriol, a well-designed animal study is essential. The following protocols provide a framework for such an investigation.

Animal Model

Wistar rats or C57BL/6 mice are suitable animal models for studying vitamin D metabolism.[2][8] Animals should be housed under controlled conditions with a vitamin D-deficient diet for a period of 4-6 weeks to deplete endogenous vitamin D stores before the start of the experiment.[9]

Administration of this compound

This compound can be dissolved in a suitable vehicle, such as corn oil or sesame oil, for oral or parenteral administration.[10]

-

Oral Administration: Administer the compound via oral gavage. The dosage will depend on the specific research question but can range from 10 to 100 µg/kg body weight.[11]

-

Parenteral Administration: For subcutaneous or intramuscular injection, ensure the compound is sterile-filtered.

A control group receiving only the vehicle should be included in the study design.

Sample Collection

Blood and tissue samples should be collected at various time points after administration to characterize the pharmacokinetic profile of the metabolites.

-

Blood: Collect blood via tail vein or cardiac puncture at time points such as 0, 2, 4, 8, 12, 24, 48, and 72 hours post-administration. Serum or plasma should be separated and stored at -80°C until analysis.[8]

-

Tissues: At the end of the experiment, collect tissues such as the liver, kidneys, and adipose tissue. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.

Sample Preparation for LC-MS/MS Analysis

The analysis of vitamin D metabolites requires a robust sample preparation method to remove interfering substances.

-

Homogenization (for tissue samples): Homogenize tissue samples in a suitable buffer.[12]

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the serum/plasma or tissue homogenate to precipitate proteins.[13]

-

Liquid-Liquid Extraction (LLE): Extract the vitamin D metabolites from the supernatant using an organic solvent like hexane or methyl tert-butyl ether (MTBE).[12]

-

Solid-Phase Extraction (SPE): Further purify the extract using an SPE cartridge (e.g., C18 or silica) to remove polar lipids and other interfering compounds.[12]

-

Derivatization (Optional): To enhance sensitivity, especially for low-abundance metabolites like calcitriol, derivatization with a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be performed.[14]

-

Reconstitution: Evaporate the final extract to dryness and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of multiple vitamin D metabolites due to its high sensitivity and specificity.[15][16]

-

Chromatographic Separation: Use a C18 reversed-phase column to separate the different vitamin D metabolites.

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify each metabolite based on its specific precursor-to-product ion transitions.

The experimental workflow is illustrated below:

Quantitative Data Presentation

The following tables summarize key quantitative data related to vitamin D metabolism. Due to the lack of specific data for this compound, the data presented for conversion efficiency is hypothetical and based on the expected behavior of vitamin D esters.

Table 1: Pharmacokinetic Parameters of Vitamin D Metabolites (Rodent Model - Illustrative)

| Metabolite | Time to Maximum Concentration (Tmax) (hours) | Maximum Concentration (Cmax) (ng/mL) | Half-life (t1/2) (hours) |

| Vitamin D3 | 4 - 8 | 50 - 150 | 24 - 48 |

| 25(OH)D3 | 24 - 48 | 100 - 300 | 300 - 500 |

| 1,25(OH)2D3 | 48 - 72 | 0.1 - 0.5 | 4 - 6 |

Note: These values are illustrative and can vary significantly based on the dose, route of administration, and animal model.

Table 2: Hypothetical Conversion Efficiency of this compound to Calcitriol (Illustrative)

| Conversion Step | Estimated Efficiency (%) | Key Influencing Factors |

| Hydrolysis of Decanoate Ester | 80 - 95 | Esterase activity in the gut and liver |

| Hepatic 25-Hydroxylation | 70 - 90 | Liver function, CYP2R1 activity |

| Renal 1α-Hydroxylation | 1 - 5 (of total 25(OH)D3) | PTH levels, serum calcium and phosphate |

| Overall Conversion to Calcitriol | < 1 (of initial dose) | Tightly regulated physiological feedback loops |

Note: This table presents hypothetical data based on the known metabolism of vitamin D and its esters. Actual conversion efficiencies would need to be determined experimentally.

Conclusion

The in vivo conversion of this compound to the active hormone calcitriol is a complex, multi-step process involving enzymatic hydrolysis and two key hydroxylation reactions. This technical guide provides a foundational understanding of this metabolic pathway and offers detailed experimental protocols for its investigation. While direct quantitative data for this compound remains to be established, the information presented here, based on the broader knowledge of vitamin D metabolism, serves as a valuable resource for researchers and drug development professionals. Further in vivo studies are crucial to fully characterize the pharmacokinetics and therapeutic potential of this promising vitamin D prodrug.

References

- 1. Vitamin D - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Investigations on vitamin D esters synthesized in rats. Detection and identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 16. researchgate.net [researchgate.net]

A Technical Deep Dive: Pre-Vitamin D3 Decanoate Versus Other Vitamin D Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D, a crucial secosteroid hormone, plays a pivotal role in calcium homeostasis, bone metabolism, and a myriad of other physiological processes. Its synthesis in the skin upon exposure to ultraviolet B (UVB) radiation involves the conversion of 7-dehydrocholesterol to pre-vitamin D3, which then thermally isomerizes to vitamin D3 (cholecalciferol). While vitamin D3 itself is the most common form used in supplementation, its esters have garnered increasing interest due to their potential for improved stability and altered pharmacokinetic profiles. This technical guide provides an in-depth comparison of pre-vitamin D3 decanoate and other vitamin D esters, focusing on their synthesis, physicochemical properties, and biological activity.

Recent research has revealed that a significant portion of vitamin D3 and its precursor, 7-dehydrocholesterol, exist in an esterified form within the skin, acting as a storage reservoir. These esters are gradually hydrolyzed to release the active vitamin, suggesting a natural precedent for the use of vitamin D esters in therapeutic applications. This guide will delve into the available scientific literature to provide a comprehensive overview for researchers and drug development professionals.

Chemical Structures and Synthesis

The esterification of vitamin D3 or its precursor, pre-vitamin D3, typically occurs at the 3-hydroxyl group. The decanoate ester involves the attachment of a ten-carbon fatty acid chain.

This compound is an ester of pre-vitamin D3, which can be formed through transesterification[1]. While specific synthesis protocols for this compound are not widely published, enzymatic methods using lipases in organic media offer a viable and stereospecific route. Lipases, such as Candida antarctica lipase B (Novozym 435), are known to catalyze the transesterification of vitamins with various acyl donors[2].

Other Vitamin D Esters , such as acetate, butyrate, and palmitate, can be synthesized through similar enzymatic routes or by using chemical methods involving acid chlorides or anhydrides in the presence of a base.

Experimental Protocol: General Enzymatic Synthesis of Vitamin D3 Esters

This protocol is a general guideline based on lipase-catalyzed esterification of other vitamins and can be adapted for the synthesis of this compound.

-

Materials: Pre-vitamin D3, decanoic acid vinyl ester (or decanoyl chloride), immobilized lipase (e.g., Novozym 435), anhydrous organic solvent (e.g., hexane, toluene), molecular sieves.

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve pre-vitamin D3 and a molar excess of the acyl donor in the anhydrous organic solvent.

-

Enzyme Addition: Add the immobilized lipase and molecular sieves to the reaction mixture.

-

Incubation: Stir the mixture at a controlled temperature (typically ranging from 30°C to 60°C) for a specified duration (from hours to days), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, filter off the immobilized enzyme and molecular sieves.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.

Physicochemical Properties

The esterification of vitamin D3 and pre-vitamin D3 significantly alters their physicochemical properties, primarily increasing their lipophilicity.

| Property | This compound | Vitamin D3 Palmitate | Vitamin D3 Acetate | Vitamin D3 (Cholecalciferol) |

| Appearance | Colorless thick oil[3] | Data not available | Data not available | White or almost white crystals[4] |

| Molecular Formula | C37H62O2[3] | C43H74O2 | C29H46O2 | C27H44O[5] |

| Molecular Weight | 538.89 g/mol [3] | 623.0 g/mol | 426.7 g/mol | 384.64 g/mol [5] |

| Solubility | Slightly soluble in chloroform, ethyl acetate, methanol[6] | Data not available | Data not available | Practically insoluble in water; freely soluble in alcohol; soluble in fatty oils[4] |

| Stability | Temperature sensitive[6] | Data not available | Data not available | Sensitive to air, heat, and light[4] |

Note: Comprehensive, directly comparative quantitative data on the solubility and stability of various vitamin D esters is limited in the publicly available literature. The stability of vitamin D3 is known to be affected by temperature, light, oxygen, pH, and the presence of metal ions[7][8][9]. Esterification may offer protection against some of these degradation pathways.

Pharmacokinetics and Bioavailability

The esterification of vitamin D3 is expected to influence its absorption, distribution, metabolism, and excretion (ADME) profile. The increased lipophilicity of the esters may enhance their absorption in the presence of dietary fats.

Studies on vitamin D3 esters in rats have shown that they are present in the liver, kidney, and plasma after oral administration[6][10]. A significant finding is that vitamin D esters are the predominant form of vitamin D in the skin after UV irradiation in mice, where they are thought to act as a storage form that is hydrolyzed before being transported into the circulation[11][12]. This suggests a potential for a sustained-release effect from topically or systemically administered vitamin D esters.

While direct comparative pharmacokinetic data for this compound is not available, studies on different formulations of vitamin D3 in animal models indicate that the delivery vehicle significantly impacts bioavailability[13][14]. Oil-based and microencapsulated formulations have shown better bioavailability compared to micellized forms[13][14].

Pharmacodynamics and Biological Activity

The biological activity of vitamin D esters is contingent upon their hydrolysis to the free vitamin D form, which can then be hydroxylated in the liver and kidneys to the active metabolite, 1,25-dihydroxyvitamin D3 (calcitriol). Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes[15][16][17].

There is a lack of publicly available data on the direct binding affinity of this compound or other vitamin D esters to the VDR. It is presumed that these esters do not bind to the VDR and must be hydrolyzed to the active form.

Signaling and Experimental Workflow Diagrams

Vitamin D Metabolic Pathway

The following diagram illustrates the conversion of 7-dehydrocholesterol to the active form of vitamin D3.

Caption: Metabolic activation of Vitamin D3.

Vitamin D Receptor Signaling Pathway

This diagram outlines the genomic action of calcitriol via the Vitamin D Receptor.

Caption: VDR genomic signaling pathway.

Experimental Workflow for Synthesis and Characterization of Vitamin D Esters

The following diagram depicts a typical workflow for the synthesis and analysis of vitamin D esters.

Caption: Workflow for Vitamin D ester synthesis and evaluation.

Conclusion

This compound and other vitamin D esters represent a promising area for research and development in the field of vitamin D therapeutics. Their increased lipophilicity and potential for sustained release offer theoretical advantages over the free form of vitamin D. However, a significant gap exists in the literature regarding direct, quantitative comparisons of their physicochemical properties, pharmacokinetic profiles, and biological activities. Further research is warranted to fully elucidate the therapeutic potential of these compounds. This guide serves as a foundational resource, summarizing the current state of knowledge and highlighting areas for future investigation.

References

- 1. Buy Online CAS Number 158180-04-2 - TRC - Vitamin D3 decanoate | LGC Standards [lgcstandards.com]

- 2. Study of vitamin ester synthesis by lipase-catalyzed transesterification in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. The pre‐analytical stability of 25‐hydroxyvitamin D: Storage and mixing effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigations on vitamin D esters synthesized in rats. Detection and identification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Vitamin D3 Decanoate | 158180-04-2 [chemicalbook.com]

- 9. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigations on vitamin D esters synthesized in rats. Turnover and sites of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vitamin D esters are the major form of vitamin D produced by UV irradiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Vitamin D and Its Target Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Vitamin D receptor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Thermal Isomerization of Pre-Vitamin D3 Decanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles, experimental considerations, and analytical methodologies related to the thermal isomerization of pre-vitamin D3 decanoate to vitamin D3 decanoate. This critical step is a cornerstone in the synthesis of vitamin D3 analogs and prodrugs, where the decanoate ester functionalization offers modified lipophilicity and potential for altered pharmacokinetic profiles. While specific kinetic data for the decanoate ester is not extensively published, this guide extrapolates from the well-studied thermal isomerization of pre-vitamin D3 and its other esters, providing a robust framework for researchers in this field.

Introduction to the Thermal Isomerization Reaction

The conversion of pre-vitamin D3 to vitamin D3 is a non-photochemical, intramolecular[1][2]-sigmatropic hydrogen shift. This unimolecular rearrangement is a thermally allowed process governed by the principles of orbital symmetry. The reaction proceeds to establish a temperature-dependent equilibrium between the pre-vitamin D3 and vitamin D3 forms. In the context of this compound, the fundamental mechanism remains the same, with the decanoate moiety at the 3β-position influencing the molecule's physical properties and potentially the reaction kinetics.

The overall transformation involves the migration of a hydrogen atom from the C-19 methyl group to the C-9 position, leading to the formation of the conjugated diene system characteristic of vitamin D3.

The Underlying Mechanism: A Conformational Perspective

The thermal isomerization of pre-vitamin D3 is intrinsically linked to its conformational equilibrium. Pre-vitamin D3 exists as a mixture of conformers, primarily the cis-Z-cis (cZc) and the trans-Z-cis (tZc) forms, which are in rapid equilibrium. The key to the isomerization is the adoption of the cZc conformation, which is sterically similar to cholesterol. It is only from this specific conformation that the[1][2]-hydrogen shift can occur to yield vitamin D3.

The equilibrium between the cZc and tZc conformers, and consequently the rate of isomerization, is significantly influenced by the microenvironment, including the solvent and the presence of organized media like liposomes. The esterification of the 3β-hydroxyl group, as in this compound, can impact these conformational preferences and intermolecular interactions, thereby modulating the reaction rate. For instance, esterification of pre-vitamin D3 with acetate has been shown to reduce the rate of isomerization in liposomal models by 67%, suggesting that alterations to the 3β-position can have a significant impact on the reaction kinetics.[3]

Below is a diagram illustrating the conformational equilibrium and the subsequent thermal isomerization.

Quantitative Data on Thermal Isomerization

Table 1: Kinetic Data for the Thermal Isomerization of Pre-Vitamin D3 to Vitamin D3 at 37°C

| Medium | Forward Rate Constant (k₁) (s⁻¹) | Reverse Rate Constant (k₂) (s⁻¹) | Half-life (t½) of Pre-Vitamin D3 | Reference |

| n-Hexane | - | - | ~30 hours | [4] |

| Human Skin | - | - | ~2.5 hours | [4] |

| β-Cyclodextrin (5°C) | 8.65 x 10⁻⁶ | 8.48 x 10⁻⁶ | - | [5] |

| n-Hexane (5°C) | 1.76 x 10⁻⁷ | 1.40 x 10⁻⁸ | - | [5] |

Table 2: Thermodynamic and Activation Energy Data for the Thermal Isomerization of Pre-Vitamin D3 to Vitamin D3

| Medium | Equilibrium Constant (K) at 37°C | Enthalpy Change (ΔH°) (kJ/mol) | Activation Energy (Ea₁) (kJ/mol) | Activation Energy (Ea₂) (kJ/mol) | Reference |

| n-Hexane | 6.15 | -15.60 | 84.90 | 100.5 | [4] |

| Human Skin | 11.44 | -21.58 | 71.05 | 92.63 | [4] |

| β-Cyclodextrin | - | 13.05 | - | - | [5] |

Experimental Protocols

The following sections outline a general experimental protocol for the thermal isomerization of this compound and its subsequent analysis.

General Procedure for Thermal Isomerization

This protocol is adapted from general procedures for the synthesis of vitamin D esters.

Materials:

-

This compound

-

Anhydrous, degassed solvent (e.g., n-hexane, ethanol, or other suitable organic solvent)

-

Inert gas (e.g., argon or nitrogen)

-

Reaction vessel (e.g., round-bottom flask) equipped with a condenser and magnetic stirrer

-

Heating mantle or oil bath with temperature control

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

-

Dissolve a known concentration of this compound in the chosen anhydrous, degassed solvent in the reaction vessel.

-

Purge the reaction vessel with an inert gas for 15-30 minutes to remove any dissolved oxygen.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under an inert atmosphere with continuous stirring.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.

-

Continue heating until the reaction reaches equilibrium, as indicated by a stable ratio of this compound to vitamin D3 decanoate.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude product mixture.

-

Purification of vitamin D3 decanoate can be achieved by column chromatography if necessary.

The workflow for a typical thermal isomerization experiment is depicted below.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for monitoring the thermal isomerization and quantifying the different isomers.

Instrumentation:

-

HPLC system with a UV detector

-

Normal-phase or reverse-phase C18 column

Typical Chromatographic Conditions (Normal Phase):

-

Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) or ethyl acetate in an isocratic elution. The exact ratio should be optimized to achieve good separation between this compound and vitamin D3 decanoate.

-

Flow Rate: 1.0 - 2.0 mL/min

-

Detection Wavelength: 265 nm (characteristic absorbance maximum for the vitamin D chromophore)

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 25°C)

Sample Preparation:

Aliquots from the reaction mixture should be diluted with the mobile phase to an appropriate concentration before injection.

Stability and Storage Considerations

Vitamin D3 and its esters are sensitive to light, oxygen, and high temperatures. Therefore, it is crucial to handle and store this compound and the resulting vitamin D3 decanoate under appropriate conditions to prevent degradation.

-

Light: Protect from light by using amber glassware or by wrapping vessels in aluminum foil.

-

Oxygen: Work under an inert atmosphere and use degassed solvents. Antioxidants such as butylated hydroxytoluene (BHT) can be added to the reaction mixture or storage solutions to prevent oxidative degradation.

-

Temperature: While heat is required for the isomerization, prolonged exposure to high temperatures can lead to the formation of byproducts. Store solutions and the final product at low temperatures (e.g., -20°C) under an inert atmosphere.

Conclusion

The thermal isomerization of this compound is a critical transformation that follows the well-established principles of pericyclic reactions. While specific quantitative data for this particular ester is limited, the extensive knowledge base for pre-vitamin D3 provides a strong foundation for understanding and optimizing this reaction. By carefully controlling the experimental conditions, particularly temperature and atmosphere, and utilizing appropriate analytical methods for monitoring, researchers can successfully achieve the desired conversion to vitamin D3 decanoate for further investigation and development in the pharmaceutical sciences. This guide serves as a comprehensive resource to facilitate these endeavors.

References

- 1. US3661939A - Process for the production of vitamin d3 - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. morfovirtual2014.sld.cu [morfovirtual2014.sld.cu]

- 4. Kinetic and thermodynamic studies of the conversion of previtamin D3 to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalyzed thermal isomerization between previtamin D3 and vitamin D3 via beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathway of Pre-vitamin D3 Decanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pre-vitamin D3 decanoate, an esterified form of pre-vitamin D3, is a synthetic derivative designed to potentially enhance the stability and bioavailability of vitamin D3. While direct metabolic studies on this specific compound are not extensively documented, its metabolic fate can be reliably predicted based on the well-established pathways of pre-vitamin D3, vitamin D3, and other vitamin D3 esters. This guide delineates the anticipated metabolic pathway of this compound, from its initial hydrolysis to its ultimate conversion into the biologically active hormone, 1,25-dihydroxyvitamin D3. Furthermore, this document provides quantitative data from related vitamin D ester studies, details relevant experimental protocols for metabolic investigation, and includes visualizations of the metabolic and experimental workflows.

The Anticipated Metabolic Pathway

The metabolism of this compound is a multi-step process that begins with the cleavage of the decanoate ester and proceeds through the canonical vitamin D3 activation pathway.

Step 1: Hydrolysis to Pre-vitamin D3

The initial and rate-limiting step for the metabolic activation of this compound is the hydrolysis of the decanoate ester bond to yield Pre-vitamin D3 and decanoic acid. This enzymatic cleavage is crucial for the subsequent isomerization to vitamin D3. The enzymes responsible for this hydrolysis are likely non-specific esterases.

-

For oral administration: Pancreatic enzymes, such as pancreatic lipase and cholesterol esterase, are likely involved in the hydrolysis of the decanoate ester in the small intestine, a necessary step for absorption.[1][2][3]

-

For systemic or cutaneous administration: Carboxylesterases (hCE1 and hCE2), which are abundant in the liver, plasma, and other tissues, are strong candidates for metabolizing this compound.[4] These enzymes are known to hydrolyze a wide array of ester-containing drugs.

Step 2: Thermal Isomerization to Vitamin D3

Following hydrolysis, Pre-vitamin D3 undergoes a temperature-dependent, non-enzymatic isomerization to form Vitamin D3 (cholecalciferol).[5][6] This rearrangement is a critical step in the formation of the biologically recognizable form of the vitamin.

Step 3: Hepatic 25-Hydroxylation

Vitamin D3 is transported to the liver, where it undergoes hydroxylation at the 25-position to form 25-hydroxyvitamin D3 (25(OH)D3 or calcifediol).[7][8] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2R1, and to a lesser extent by CYP27A1.[7][9] 25(OH)D3 is the major circulating form of vitamin D and is commonly used to assess a patient's vitamin D status.[8][10]

Step 4: Renal 1α-Hydroxylation

The final activation step occurs predominantly in the kidneys. 25(OH)D3 is hydroxylated at the 1α-position by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol).[8][9] This step is tightly regulated by parathyroid hormone (PTH), serum calcium, and phosphate levels.

Catabolism and Inactivation

Both 25(OH)D3 and 1,25(OH)2D3 can be catabolized and inactivated by the enzyme 24-hydroxylase (CYP24A1), which adds a hydroxyl group at the 24-position. This leads to the formation of 24,25-dihydroxyvitamin D3 and 1,24,25-trihydroxyvitamin D3, respectively, which are destined for excretion.[7][9]

Data Presentation

While quantitative data specifically for this compound is not available, the following tables summarize findings from studies on vitamin D3 and its esters in animal models, providing a valuable reference for expected metabolic behavior.

Table 1: Tissue Distribution of [3H]Cholecalciferol and its Esters in Rats Following a Single Oral Dose

| Time Post-Administration | Liver (% of Total Vitamin D as Ester) | Kidney (% of Total Vitamin D as Ester) | Small Intestine (% of Total Vitamin D as Ester) | Plasma (% of Total Vitamin D as Ester) |

| 5 hours | Low (stable) | N/A | High | Present |

| 10 hours | Low (stable) | N/A | Higher | Present |

| 24 hours | Low (stable) | Slowly Increasing | Decreasing | Present |

| 48 hours | Low (stable) | Peak | Low | Present |

| 72 hours | 67% | 10% | Low | Present |

Data extrapolated from Fraser & Kodicek, 1968.[11]

Table 2: Serum 25(OH)D Concentrations in Rats Supplemented with Different Oral Formulations of Vitamin D3

| Formulation | Day 3 (nmol/L) | Day 7 (nmol/L) |

| Control | 36.49 ± 4.12 | 40.5 ± 3.05 |

| Microencapsulated | 143.35 ± 14.72 | N/A |

| Oil-based | 150.85 ± 35.77 | 198.93 ± 51.6 |

| Micellized | Lower than other formulations | N/A |

Data from Simoliunas et al., 2019.[12][13]

Experimental Protocols

The following are generalized protocols that can be adapted for studying the metabolism of this compound.

Protocol for In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the enzymatic conversion of this compound to its metabolites by liver enzymes.

-

Preparation of Microsomes:

-

Homogenize fresh liver tissue in a buffered solution (e.g., Tris-HCl with KCl).

-

Centrifuge the homogenate at low speed (e.g., 9,000 x g) to pellet cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Incubation Assay:

-

In a microcentrifuge tube, combine the liver microsomes (e.g., 0.5 mg/mL protein), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (dissolved in a suitable solvent like ethanol, final concentration e.g., 10 µM).

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the protein.

-

-

Sample Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of Pre-vitamin D3, Vitamin D3, and 25-hydroxyvitamin D3 using a validated LC-MS/MS method (see protocol 3.2).

-

Protocol for LC-MS/MS Analysis of Vitamin D Metabolites in Serum

This protocol provides a framework for the quantitative analysis of this compound and its metabolites in a biological matrix.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of serum, add an internal standard solution (containing deuterated analogs of the analytes of interest, e.g., d3-25OHD3).

-

Add a protein precipitation solvent (e.g., 80 µL of methanol and 50 µL of isopropanol), vortex, and incubate.[14]

-

Centrifuge to pellet the precipitated proteins.

-

Perform liquid-liquid extraction on the supernatant by adding an immiscible organic solvent (e.g., hexane or methyl tert-butyl ether).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for injection.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or similar reversed-phase column suitable for separating lipophilic compounds.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.

-

Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry Conditions:

-

Ion Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte and internal standard. For example:

-

25(OH)D3: m/z 401.3 -> 383.3

-

1,25(OH)2D3: m/z 417.3 -> 399.3

-

-

Mandatory Visualizations

References

- 1. primescholars.com [primescholars.com]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Biochemistry, Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin D esters are the major form of vitamin D produced by UV irradiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The measurement of vitamin D: analytical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigations on vitamin D esters synthesized in rats. Turnover and sites of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular formula for Pre-vitamin D3 decanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pre-vitamin D3 decanoate, including its chemical identity, and inferred metabolic pathway based on current scientific understanding of similar compounds. While specific experimental data for this particular ester is limited in publicly accessible literature, this document extrapolates from established knowledge of pre-vitamin D3 and other vitamin D3 esters to provide a foundational understanding for research and development professionals.

Chemical Identity

| Property | Value | Reference |

| CAS Number | 927822-18-2 | [1] |

| Molecular Formula | C37H62O2 | [1] |

| Molecular Weight | 538.89 g/mol | [1] |